molecular formula C22H26N2O2 B12890044 2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene

2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene

Cat. No.: B12890044
M. Wt: 350.5 g/mol
InChI Key: IKAXEVALIYFQRQ-WOJBJXKFSA-N
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Description

2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the reaction of 2,3-dihydroxynaphthalene with 4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted oxazoline derivatives.

Scientific Research Applications

2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer activity.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound may interact with biological macromolecules, leading to its bioactive effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(bromomethyl)naphthalene
  • 2,3-Bis(dibromomethyl)naphthalene
  • 2,3-Bis(4-aminobenzoyloxy)naphthalene

Uniqueness

2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is unique due to the presence of oxazoline rings, which impart distinct chemical and physical properties. These rings enhance the compound’s ability to act as a ligand and participate in various chemical reactions, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-9-15-7-5-6-8-16(15)10-18(17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1

InChI Key

IKAXEVALIYFQRQ-WOJBJXKFSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)C(C)C

Origin of Product

United States

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